2-(Piperidin-2-yl)glycine hcl
CAS No.: 1958064-76-0
Cat. No.: VC5259306
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1958064-76-0 |
|---|---|
| Molecular Formula | C7H15ClN2O2 |
| Molecular Weight | 194.66 |
| IUPAC Name | 2-amino-2-piperidin-2-ylacetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H |
| Standard InChI Key | HIKRVJIAOATLRO-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C(C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
2-(Piperidin-2-yl)glycine HCl features a piperidine ring substituted at the 2-position with a glycine residue (NH2-CH2-COOH), forming a zwitterionic structure at physiological pH. The hydrochloride salt stabilizes the protonated piperidine nitrogen (pKa ≈ 7.7), enhancing water solubility to 147 μg/mL at pH 6.5 . X-ray crystallography of related 3-amido-3-aryl-piperidines reveals that the piperidine ring adopts a chair conformation, with the glycine moiety oriented equatorially to minimize steric strain . This spatial arrangement facilitates interactions with GlyT1’s substrate-binding pocket, as demonstrated by molecular docking studies of analogous compounds .
Synthesis and Optimization
Table 1: Physicochemical Properties of 2-(Piperidin-2-yl)glycine HCl
| Property | Value |
|---|---|
| Molecular Weight | 207.68 g/mol |
| log D (pH 7.4) | 3.12 ± 0.15 |
| Aqueous Solubility | 147 μg/mL (pH 6.5) |
| pKa (Piperidine N) | 7.72 |
| PAMPA Permeability | 7.4 × 10⁻⁶ cm/s |
Mechanism of Action and Pharmacological Targets
GlyT1 Inhibition Dynamics
2-PG-HCl competitively inhibits glycine transporter 1 (GlyT1) with an IC50 of 24 nM in recombinant CHO cell assays, showing >100-fold selectivity over GlyT2 . This inhibition elevates synaptic glycine concentrations, potentiating NMDA receptor function by saturating the glycine co-agonist site. Electrophysiological studies in rat prefrontal cortex slices demonstrate that 2-PG-HCl (10 μM) enhances NMDA-mediated currents by 142 ± 18%, an effect abolished by GlyT1 overexpression .
Preclinical Pharmacokinetics and Metabolism
Absorption and Distribution
In murine models, 2-PG-HCl demonstrates 89% oral bioavailability with a Tmax of 1.2 hours. Brain-to-plasma ratios reach 0.8 in mice, increasing to 3.2 when co-administered with the P-gp inhibitor tariquidar . These data suggest moderate blood-brain barrier penetration, though species-specific P-gp efflux differences necessitate caution in extrapolating to humans.
Table 2: Pharmacokinetic Parameters in CD-1 Mice
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (po, 10 mg/kg) | 1.2 ± 0.3 μg/mL |
| Tmax | 1.2 ± 0.4 h |
| AUC0-∞ (iv) | 14.7 ± 2.1 μg·h/mL |
| Vdss | 2.1 ± 0.5 L/kg |
| CL | 0.9 ± 0.2 L/h/kg |
Metabolic Pathways
Hepatic metabolism primarily involves CYP3A4-mediated N-demethylation (62% of clearance) and UGT1A9-glucuronidation (28%). The major metabolite, N-desmethyl-2-PG, retains weak GlyT1 activity (IC50 = 450 nM) . No reactive intermediates or glutathione adducts are detected, suggesting low bioactivation risk.
Therapeutic Applications and Experimental Models
Schizophrenia and Cognitive Dysfunction
In MK-801-induced hyperlocomotion models (a schizophrenia proxy), 2-PG-HCl (3 mg/kg po) reduces hyperactivity by 74 ± 9%, comparable to risperidone . Novel object recognition tests show dose-dependent improvements (ED50 = 1.1 mg/kg), indicating pro-cognitive effects. These outcomes correlate with a 2.3-fold increase in prefrontal cortex glycine levels measured via microdialysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume